

# Dimoxamine's Effects on the Central Nervous system: A Technical Guide

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## Compound of Interest

Compound Name: *Dimoxamine*

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## Abstract

**Dimoxamine**, also known as Ariadne or BL-3912, is a phenethylamine derivative that acts as a selective partial agonist at serotonin 5-HT<sub>2A</sub>, 5-HT<sub>2B</sub>, and 5-HT<sub>2C</sub> receptors.<sup>[1]</sup> Unlike structurally similar compounds such as 2,5-dimethoxy-4-methylamphetamine (DOM), **Dimoxamine** is notably non-hallucinogenic in humans, even at high doses.<sup>[1][2]</sup> Preclinical and historical clinical data suggest its potential as a cognitive enhancer, anxiolytic, and therapeutic agent for neurodegenerative and psychiatric disorders. This document provides a comprehensive technical overview of the central nervous system (CNS) effects of **Dimoxamine**, focusing on its receptor pharmacology, signaling pathways, and behavioral outcomes. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with quantitative data presented for comparative analysis.

## Introduction

**Dimoxamine** (4-Methyl-2,5-dimethoxy- $\alpha$ -ethylphenethylamine) is a psychoactive compound that has garnered significant interest due to its unique pharmacological profile.<sup>[1][2]</sup> While it shares a structural resemblance with classic serotonergic hallucinogens, it elicits distinct behavioral and physiological effects characterized by mental alertness and a sense of well-being without inducing psychedelic experiences.<sup>[1][2]</sup> Early clinical investigations, though not formally published, hinted at its therapeutic potential in conditions such as Parkinson's disease

and manic depression.[1] This guide synthesizes the available scientific literature to provide an in-depth understanding of **Dimoxamine**'s mechanism of action and its effects on the CNS.

## Receptor Binding and Functional Activity

**Dimoxamine**'s primary molecular targets in the CNS are the serotonin 5-HT<sub>2</sub> family of receptors. Its interaction with these receptors is characterized by partial agonism, with a notable difference in efficacy compared to its hallucinogenic analog, DOM.

## Quantitative Receptor Binding and Functional Data

The following tables summarize the in vitro binding affinities (K<sub>i</sub>) and functional potencies (EC<sub>50</sub>) and efficacies (E<sub>max</sub>) of **Dimoxamine** and its enantiomers at the human 5-HT<sub>2A</sub> receptor, in comparison to DOM.

Compound	5-HT <sub>2A</sub> K <sub>i</sub> (nM)
(R)-Ariadne	120 ± 20
(S)-Ariadne	250 ± 100
(rac)-Ariadne	150 ± 40
(R)-DOM	23 ± 2

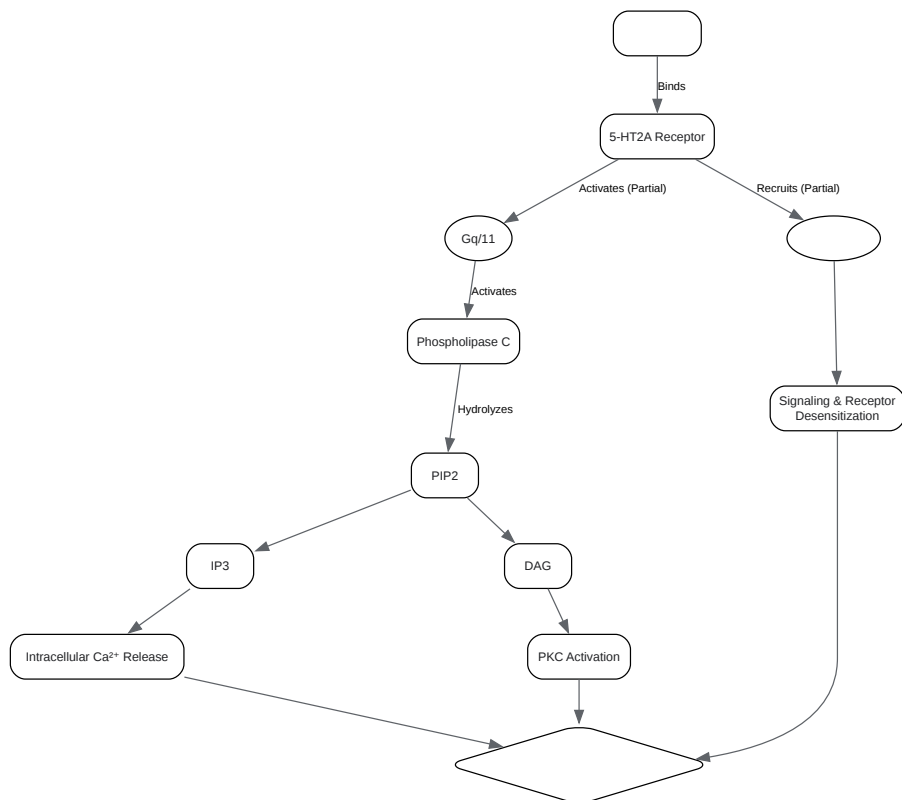
Table 1: Binding affinities of **Dimoxamine** (Ariadne) enantiomers and (R)-DOM at the human 5-HT<sub>2A</sub> receptor. Data from radioligand binding assays.[3]

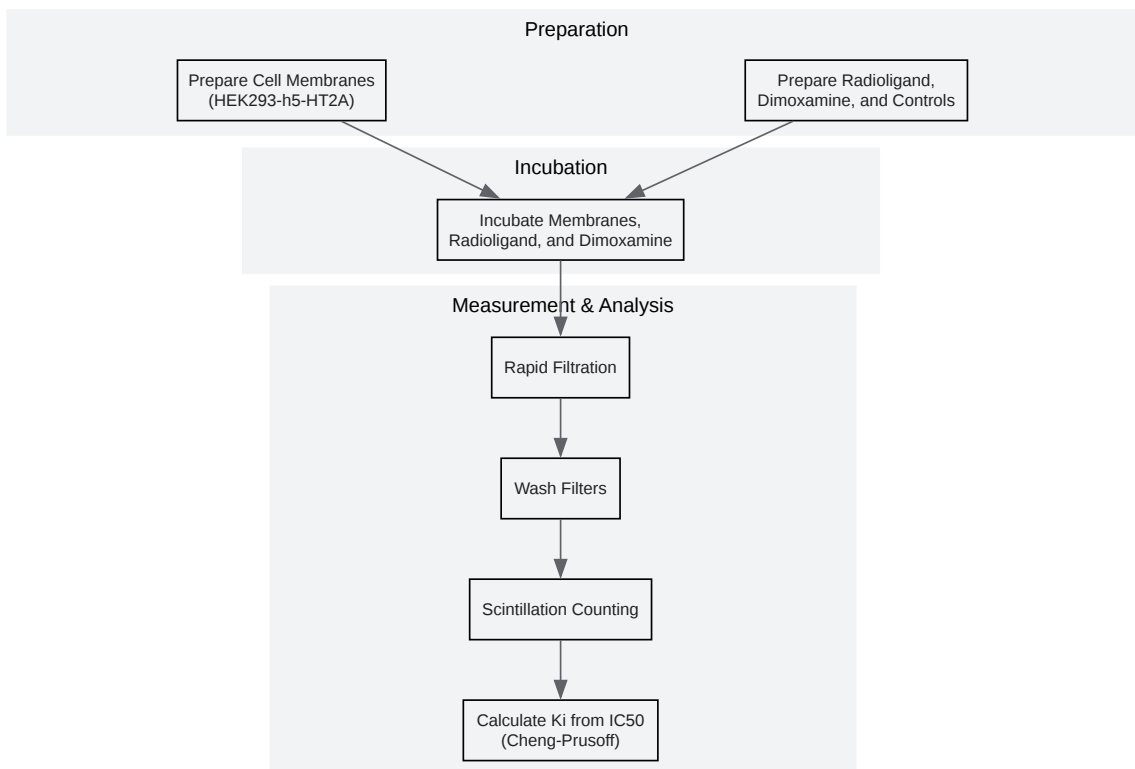
Pathway	Ligand	EC50 (nM)	E <sub>max</sub> (% of 5-HT)
Gq Dissociation	(R)-Ariadne	22 ± 5	81 ± 3
	(S)-Ariadne	220 ± 100	
	(rac)-Ariadne	33 ± 11	
	(R)-DOM	2.9 ± 0.9	
G11 Dissociation	(R)-Ariadne	11 ± 4	74 ± 4
	(S)-Ariadne	150 ± 70	
	(rac)-Ariadne	19 ± 6	
	(R)-DOM	1.8 ± 0.6	
β-arrestin2 Recruitment	(R)-Ariadne	100 ± 30	72 ± 10
	(S)-Ariadne	1100 ± 500	
	(rac)-Ariadne	160 ± 40	
	(R)-DOM	13 ± 4	

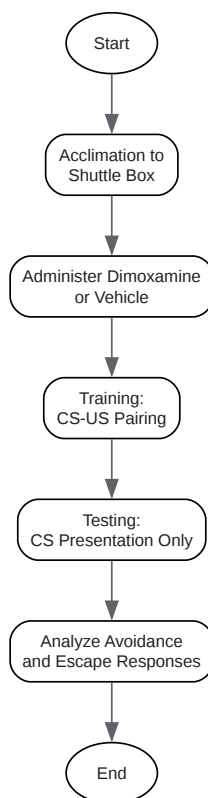
Table 2: Functional activity of **Dimoxamine** (Ariadne) enantiomers and (R)-DOM at the human 5-HT<sub>2A</sub> receptor across different signaling pathways.[\[3\]](#)

## Signaling Pathways

**Dimoxamine**'s interaction with the 5-HT<sub>2A</sub> receptor initiates intracellular signaling cascades. As a partial agonist, it activates these pathways to a lesser extent than full agonists like DOM. The primary signaling pathway for 5-HT<sub>2A</sub> receptors involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). Additionally, 5-HT<sub>2A</sub> receptor activation can trigger β-arrestin2 recruitment, a pathway involved in receptor desensitization and internalization, as well as G-protein independent signaling.







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- 3. Pharmacological Mechanism of the Non-Hallucinogenic 5-HT<sub>2A</sub> agonist Ariadne and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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